Enterostatin

Description

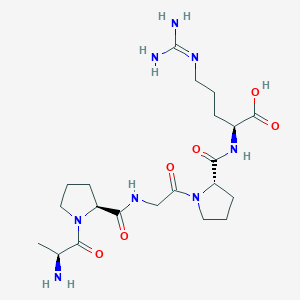

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N8O6/c1-12(22)19(33)29-10-4-6-14(29)17(31)26-11-16(30)28-9-3-7-15(28)18(32)27-13(20(34)35)5-2-8-25-21(23)24/h12-15H,2-11,22H2,1H3,(H,26,31)(H,27,32)(H,34,35)(H4,23,24,25)/t12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZMJCSORYKOSI-AJNGGQMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151927 | |

| Record name | L-Alanyl-L-prolylglycyl-L-prolyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | APGPR Enterostatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

117830-79-2 | |

| Record name | Procolipase activation peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117830792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanyl-L-prolylglycyl-L-prolyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APGPR Enterostatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and History of Enterostatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterostatin, a pentapeptide derived from the N-terminus of pancreatic procolipase, has emerged as a significant regulator of fat intake. Since its discovery, research has elucidated its physiological role in satiety, particularly in response to dietary fat, and has begun to unravel the complex signaling pathways through which it exerts its effects. This in-depth technical guide provides a comprehensive overview of the discovery and history of this compound, details key experimental protocols used in its study, presents quantitative data on its physiological effects, and visualizes its known signaling pathways.

Discovery and History

The story of this compound begins with the study of pancreatic enzymes and their role in fat digestion. Procolipase, a protein secreted by the pancreas, was known to be a necessary cofactor for pancreatic lipase. The activation of procolipase to colipase involves the tryptic cleavage of a pentapeptide from its N-terminus. It was the investigation into the function of this cleaved peptide that led to the discovery of this compound.

Timeline of Key Discoveries:

-

1991: The first seminal paper by Erlanson-Albertsson and her colleagues reported that the procolipase activation peptide, which they named "this compound," specifically inhibits fat intake in rats.[1] This foundational study demonstrated that intracerebroventricular injection of the pentapeptide Val-Pro-Asp-Pro-Arg (VPDPR) selectively reduced the consumption of a high-fat diet by 45% without affecting the intake of a low-fat diet.[1] This marked the official discovery of this compound and its primary physiological function.

-

1993: Further research confirmed the anorectic effects of this compound, showing that intravenous administration also led to a significant inhibition of high-fat food intake.[2] Binding studies using tritiated this compound on crude brain membranes revealed the presence of both high-affinity (Kd = 0.5 nM) and low-affinity (Kd = 170 nM) binding sites, suggesting the existence of specific receptors.[2]

-

1996: A novel source of this compound was identified in the stomach, where procolipase was found to be produced by chief cells.[3] This discovery expanded the understanding of this compound's origin beyond the pancreas. Two forms of this compound, Ala-Pro-Gly-Pro-Arg (APGPR) and Val-Pro-Gly-Pro-Arg (VPGPR), were identified in the gut and pancreas of rats.[3]

-

1997: Chronic intracerebroventricular (ICV) infusion of this compound was shown to not only reduce fat intake but also lead to a decrease in body weight and body fat in rats.[4] This highlighted the potential therapeutic application of this compound in weight management.

-

1998: The diversity of this compound sequences across different species was further characterized. APGPR was identified as the sole form in rat and mouse pancreas, while VPDPR was found in cats and pigs.[5]

-

2004: A significant breakthrough in understanding this compound's mechanism of action was the identification of the β-subunit of F1F0-ATPase as a target protein.[6] This finding opened up new avenues for research into the molecular signaling of this compound.

-

Recent Years: Ongoing research continues to explore the intricate signaling pathways of this compound, including its interactions with central serotonergic and opioidergic systems, and its effects on protein trafficking and insulin (B600854) secretion.[7][8]

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of this compound.

Table 1: Effect of this compound on Fat Intake in Rats

| Administration Route | Dose | Animal Model | Diet | % Reduction in Fat Intake | Reference |

| Intracerebroventricular | 200 ng | Sprague-Dawley Rats | High-Fat vs. Low-Fat Choice | 45% | [1] |

| Intravenous | 38 nmol | Sprague-Dawley Rats | High-Fat | Significant Inhibition | [2] |

| Intracerebroventricular | 0.5 µg/h (chronic) | Sprague-Dawley Rats | High-Fat vs. Low-Fat Choice | Sustained reduction | [4] |

Table 2: Effect of this compound on Body Weight in Rodents

| Administration Route | Dose | Animal Model | Duration | Effect on Body Weight | Reference |

| Intracerebroventricular | 0.5 µg/h | Sprague-Dawley Rats | 9 days | Significant decrease | [4] |

| Oral | 3 x 15 mg/d | Human Subjects | 4 days | No significant difference from placebo | [9] |

| Intraperitoneal/Intracerebroventricular (chronic) | Not specified | Rats | Not specified | Decreased body weight and body fat | [10] |

Table 3: In Vitro Effects of this compound

| Parameter | Cell Line/Tissue | Concentration | Effect | Reference |

| Insulin Secretion | Beta-TC6 cells | Not specified | Inhibited glucose-stimulated insulin release | [7] |

| Receptor Binding (High Affinity) | Crude brain membranes | - | Kd = 0.5 nM | [2] |

| Receptor Binding (Low Affinity) | Crude brain membranes | - | Kd = 170 nM | [2] |

| F1F0-ATPase Binding | Purified F1-ATPase | - | Kd = 1.7 x 10⁻⁷ M | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Isolation and Purification of this compound

The initial isolation of this compound was performed from pancreatic and gastric tissues.

Protocol:

-

Tissue Homogenization: Gastric mucosa, intestinal mucosa, or pancreas tissue is homogenized in an appropriate buffer (e.g., phosphate-buffered saline with protease inhibitors).

-

Centrifugation: The homogenate is centrifuged to remove cellular debris, yielding a crude extract.

-

Gel Filtration Chromatography: The supernatant is subjected to gel filtration chromatography (e.g., using Sephadex G-25) to separate molecules based on size. Fractions are collected and assayed for this compound-like immunoreactivity.

-

Ion-Exchange Chromatography: Fractions containing this compound are further purified by ion-exchange chromatography (e.g., using CM-Sepharose) to separate molecules based on charge.

-

High-Performance Liquid Chromatography (HPLC): The final purification step involves reverse-phase HPLC (e.g., using a C18 column) to obtain highly purified this compound.

-

Sequence Analysis: The amino acid sequence of the purified peptide is determined using methods like Edman degradation.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification

This assay is used to measure the concentration of this compound in biological samples.[12]

Protocol:

-

Coating: A 96-well microtiter plate is coated with a known amount of synthetic this compound and incubated overnight at 4°C.

-

Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., bovine serum albumin in PBS) for 1-2 hours at room temperature.

-

Competition: A mixture of the biological sample (or standard) and a specific primary antibody against this compound is added to the wells and incubated. This compound in the sample competes with the coated this compound for binding to the antibody.

-

Secondary Antibody: After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added and incubated.

-

Substrate Addition: The plate is washed again, and a substrate for the enzyme is added, leading to a color change.

-

Measurement: The absorbance is read using a microplate reader. The concentration of this compound in the sample is inversely proportional to the color intensity and is determined by comparison to a standard curve.

Radioligand Binding Assay for Receptor Characterization

This assay is used to identify and characterize receptors for this compound.[13][14]

Protocol:

-

Membrane Preparation: Crude brain membranes or membranes from cells expressing the putative receptor are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated with a radiolabeled form of this compound (e.g., [³H]-enterostatin) in a binding buffer.

-

Competition (for determining binding affinity of unlabeled compounds): For competition assays, increasing concentrations of an unlabeled competitor (e.g., cold this compound or other peptides) are included in the incubation mixture.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the free radioligand to pass through.

-

Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: Scatchard analysis or non-linear regression is used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition assays, the IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined and used to calculate the Ki (inhibitory constant).

Signaling Pathways

This compound exerts its effects through a complex network of peripheral and central signaling pathways.

Peripheral Signaling Pathway

The peripheral effects of this compound are primarily mediated by the vagus nerve.

Caption: Peripheral signaling of this compound via the vagal nerve.

Central Signaling Pathways

In the brain, this compound interacts with several neurotransmitter systems and cellular targets.

Caption: Central signaling pathways of this compound in the brain.

Experimental Workflow for Studying this compound's Effect on Fat Intake

A typical experimental workflow to investigate the in vivo effects of this compound is outlined below.

Caption: Workflow for in vivo studies of this compound's effects.

Conclusion

The discovery of this compound as the activation peptide of procolipase has unveiled a novel endogenous mechanism for the regulation of fat intake. From its initial characterization as a selective inhibitor of fat consumption to the identification of its molecular targets and complex signaling pathways, the field of this compound research has significantly advanced our understanding of appetite control. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals in the fields of physiology, pharmacology, and drug development. Future investigations into the intricate downstream effects of this compound's interaction with the F1F0-ATPase and its modulation of central neurotransmitter systems hold the promise of novel therapeutic strategies for obesity and related metabolic disorders.

References

- 1. Pancreatic procolipase propeptide, this compound, specifically inhibits fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a gut-brain peptide regulating fat intake in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Procolipase is produced in the rat stomach--a novel source of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chronic ICV this compound preferentially reduced fat intake and lowered body weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of this compound and the Relation between Lipase and Colipase in Various Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and its target mechanisms during regulation of fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound alters protein trafficking to inhibit insulin secretion in Beta-TC6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of central opioid receptors on serotonin-Induced hypophagia in the neonatal broilers [ijvst.um.ac.ir]

- 9. The effects of this compound intake on food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Different metabolic responses to central and peripheral injection of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Biology of this compound. II. Development of enzyme-linked immunosorbentassay (ELISA) for this compound (Val-Pro-Asp-Pro-Arg), the procolipase activation peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

The Activation of Procolipase to Enterostatin: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the biochemical cascade initiating from the activation of procolipase to the generation of the bioactive pentapeptide, enterostatin. It is designed for researchers, scientists, and drug development professionals investigating lipid metabolism, satiety signaling, and related therapeutic targets. This document details the enzymatic cleavage of procolipase by trypsin, the subsequent formation of colipase and this compound, and the physiological ramifications of this process. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this domain.

Introduction

The digestion and absorption of dietary fats are intricate processes orchestrated by a symphony of enzymes and cofactors. Central to this is the pancreatic lipase (B570770), which requires a protein cofactor, colipase, to efficiently hydrolyze triglycerides in the presence of bile salts in the duodenum. Colipase is secreted from the pancreas as an inactive zymogen, procolipase.[1] The activation of procolipase is a critical step, not only for initiating fat digestion but also for the concomitant release of a potent signaling molecule, this compound.

This compound, a pentapeptide, has garnered significant attention for its role in the regulation of fat intake and induction of satiety.[1][2][3] Its generation is intrinsically linked to the process of fat digestion, positioning it as a key physiological feedback regulator. Understanding the precise mechanisms of procolipase activation and the subsequent signaling pathways of this compound is paramount for developing novel therapeutic strategies targeting obesity and metabolic disorders.

This guide will provide a detailed technical overview of the core processes, from the initial enzymatic cleavage to the downstream cellular and physiological effects.

The Activation of Procolipase by Trypsin

The conversion of procolipase to its active form, colipase, is catalyzed by the serine protease trypsin in the intestinal lumen.[4][5] This proteolytic cleavage is a highly specific event, occurring at the Arg5-Gly6 bond of the procolipase molecule.[2] This process liberates the N-terminal pentapeptide, this compound, and the mature colipase protein.[2][4]

Structural Transformation

Procolipase is a single-chain polypeptide that, in its inactive state, maintains a conformation that is less efficient at anchoring pancreatic lipase to the lipid-water interface.[6] Crystallographic studies have revealed that procolipase undergoes a significant conformational change upon cleavage by trypsin.[7][8] The removal of the N-terminal this compound peptide exposes a hydrophobic surface on the colipase molecule, which is crucial for its interaction with both the lipase and the triglyceride substrate.[8][9] This "opening" of the structure allows colipase to effectively counteract the inhibitory effects of bile salts and anchor lipase at the interface, thereby facilitating lipolysis.[1]

dot graph "Procolipase Activation" { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Procolipase [label="Procolipase (Inactive Zymogen)", fillcolor="#F1F3F4", fontcolor="#202124"]; Trypsin [label="Trypsin", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleavage [label="Proteolytic Cleavage\n(Arg5-Gly6 bond)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Colipase [label="Colipase (Active Cofactor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound (Pentapeptide)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Procolipase -> Cleavage; Trypsin -> Cleavage; Cleavage -> Colipase [label="Formation of active cofactor"]; Cleavage -> this compound [label="Release of bioactive peptide"]; } caption: "Activation of Procolipase by Trypsin."

This compound: The Bioactive Byproduct

The release of this compound is an equimolar event to the formation of colipase.[4] This pentapeptide is not merely a byproduct of activation but a signaling molecule with distinct physiological functions, primarily related to the regulation of food intake, with a particular specificity for fat.[1][2][3]

This compound Signaling Pathways

This compound exerts its effects through both peripheral and central mechanisms.

Peripheral Pathway: Peripherally, this compound is thought to activate vagal afferent fibers in the gastrointestinal tract.[1] This signal is then relayed to the nucleus of the solitary tract (NTS) in the brainstem, which in turn projects to hypothalamic centers involved in appetite regulation.

dot graph "this compound Peripheral Signaling" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

This compound [label="this compound (in GI tract)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vagal_Afferents [label="Vagal Afferent Terminals", fillcolor="#FBBC05", fontcolor="#202124"]; NTS [label="Nucleus of the Solitary Tract (NTS)\nin Brainstem", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hypothalamus [label="Hypothalamic Centers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Satiety [label="Satiety Signal\n(Reduced Fat Intake)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

This compound -> Vagal_Afferents [label="Activation"]; Vagal_Afferents -> NTS [label="Signal Transmission"]; NTS -> Hypothalamus [label="Projection"]; Hypothalamus -> Satiety; } caption: "Peripheral Signaling Pathway of this compound."

Central Pathway: this compound can also cross the blood-brain barrier and act directly on various brain regions, including the hypothalamus and amygdala.[1] A key molecular target for this compound in the central nervous system is the β-subunit of F1-ATPase.[3][10] The binding of this compound to this receptor is thought to modulate intracellular signaling cascades that ultimately influence feeding behavior. The central response to this compound involves serotonergic and opioidergic pathways.[1]

dot graph "this compound Central Signaling" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

This compound [label="this compound (in CNS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1_ATPase [label="F1-ATPase β-subunit (Receptor)", fillcolor="#FBBC05", fontcolor="#202124"]; Signaling_Cascade [label="Intracellular Signaling Cascade", fillcolor="#34A853", fontcolor="#FFFFFF"]; Serotonergic_Opioidergic [label="Modulation of Serotonergic &\nOpioidergic Pathways", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Feeding_Behavior [label="Altered Feeding Behavior\n(Reduced Fat Intake)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

This compound -> F1_ATPase [label="Binding"]; F1_ATPase -> Signaling_Cascade; Signaling_Cascade -> Serotonergic_Opioidergic; Serotonergic_Opioidergic -> Feeding_Behavior; } caption: "Central Signaling Pathway of this compound."

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding procolipase activation and this compound binding.

| Parameter | Value | Species | Conditions | Reference |

| Trypsin Activation of Procolipase | ||||

| Km | 0.06 mM | Porcine | pH not specified | [6] |

| kcat | 8 s-1 | Porcine | pH not specified | [6] |

| Lipase-Colipase/Procolipase Interaction | ||||

| Kd (Lipase-Colipase) | 2.0 x 10-7 M | Not specified | pH 8.0 | [2] |

| Kd (Lipase-Procolipase) | 1.0 x 10-5 M | Not specified | pH 8.0 | [2] |

| Kd (Lipase-Colipase) | 2.4 x 10-6 M | Not specified | pH 7.0 | [2] |

| Kd (Lipase-Procolipase) | 4.1 x 10-6 M | Not specified | pH 7.0 | [2] |

| Kd (Lipase-Colipase complex) | 10-7 M | Not specified | In absence of substrate | [9] |

| Kd (Lipase-Colipase complex) | 10-9 M | Not specified | In presence of substrate | [9] |

| This compound Receptor Binding | ||||

| Kd (this compound to F1-ATPase β-subunit) | 150 nM | Rat | Surface Plasmon Resonance | [3] |

Table 1: Kinetic and Binding Affinity Data.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of procolipase activation and this compound function.

Procolipase Activation Assay

Objective: To determine the kinetics of procolipase activation by trypsin.

Principle: The rate of procolipase cleavage is monitored by measuring the appearance of a product (colipase or this compound) or the disappearance of the substrate (procolipase) over time. This can be achieved using techniques such as SDS-PAGE, HPLC, or mass spectrometry.

Materials:

-

Purified procolipase

-

Trypsin (sequencing grade)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2)

-

Stop solution (e.g., trypsin inhibitor, acid)

-

SDS-PAGE gels and reagents

-

HPLC system with a C18 column

-

Mass spectrometer

Procedure:

-

Prepare a stock solution of procolipase in the reaction buffer.

-

Pre-incubate the procolipase solution at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known concentration of trypsin.

-

At various time points, withdraw aliquots of the reaction mixture and immediately add them to the stop solution to quench the reaction.

-

Analyze the samples by SDS-PAGE to visualize the disappearance of the procolipase band and the appearance of the colipase band. Densitometry can be used for quantification.

-

Alternatively, analyze the samples by RP-HPLC to separate and quantify procolipase, colipase, and this compound.

-

For detailed kinetic analysis, vary the concentration of procolipase and measure the initial reaction rates.

-

Calculate Km and kcat from a Lineweaver-Burk or Michaelis-Menten plot.

dot graph "Procolipase Activation Assay Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Start: Purified Procolipase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at 37°C in Reaction Buffer", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Trypsin [label="Add Trypsin to Initiate Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Time_Course [label="Take Aliquots at Time Intervals", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench Reaction with Stop Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analyze Samples", shape=Msquare, fillcolor="#34A853", fontcolor="#FFFFFF"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis: Determine Kinetic Parameters", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Incubate; Incubate -> Add_Trypsin; Add_Trypsin -> Time_Course; Time_Course -> Quench; Quench -> Analysis; Analysis -> SDS_PAGE; Analysis -> HPLC; Analysis -> MS; SDS_PAGE -> Data_Analysis; HPLC -> Data_Analysis; MS -> Data_Analysis; } caption: "Workflow for Procolipase Activation Assay."

This compound Receptor Binding Assay

Objective: To determine the binding affinity (Kd) of this compound to its receptor.

Principle: A radiolabeled or fluorescently labeled this compound analog is incubated with a preparation containing the receptor (e.g., cell membranes, purified receptor). The amount of bound ligand is measured after separating the bound from the free ligand.

Materials:

-

Radiolabeled ([3H] or [125I]) or fluorescently labeled this compound

-

Receptor source (e.g., membranes from cells expressing the F1-ATPase β-subunit)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

-

Unlabeled this compound (for competition experiments)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare the receptor-containing membranes and determine the protein concentration.

-

In a series of tubes, add a fixed amount of receptor preparation.

-

For saturation binding, add increasing concentrations of labeled this compound.

-

For competition binding, add a fixed concentration of labeled this compound and increasing concentrations of unlabeled this compound.

-

Incubate the mixtures at a specific temperature (e.g., room temperature or 4°C) for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters. The filters will retain the receptor-ligand complexes.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound ligand.

-

Measure the radioactivity or fluorescence of the filters.

-

Plot the specific binding data against the ligand concentration and use non-linear regression analysis to determine the Kd and Bmax (maximal number of binding sites).

dot graph "Receptor Binding Assay Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Start: Receptor Preparation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate Receptor with Labeled this compound\n(and unlabeled for competition)", fillcolor="#FBBC05", fontcolor="#202124"]; Equilibration [label="Allow to Reach Equilibrium", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Filtration [label="Rapid Filtration to Separate\nBound and Free Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash Filters with Cold Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Measure Bound Radioactivity\nor Fluorescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis: Determine Kd and Bmax", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Incubate; Incubate -> Equilibration; Equilibration -> Filtration; Filtration -> Wash; Wash -> Measure; Measure -> Data_Analysis; } caption: "Workflow for this compound Receptor Binding Assay."

In Vivo Satiety Study

Objective: To evaluate the effect of this compound on food intake in an animal model.

Principle: Animals are administered this compound (e.g., via intraperitoneal or intracerebroventricular injection), and their food consumption is monitored over a specific period.

Materials:

-

Laboratory animals (e.g., rats or mice)

-

This compound solution in a sterile vehicle (e.g., saline)

-

Vehicle control

-

Metabolic cages for monitoring food intake

-

High-fat and standard chow diets

Procedure:

-

Acclimate the animals to the housing conditions and diet.

-

Fast the animals for a predetermined period (e.g., 12-24 hours) to ensure they are motivated to eat.

-

Administer this compound or vehicle control at the desired dose and route.

-

Provide pre-weighed amounts of food (either high-fat or standard chow) to the animals.

-

Measure food intake at regular intervals (e.g., 30 min, 1h, 2h, 4h, 24h) by weighing the remaining food.

-

Analyze the data to compare the food intake between the this compound-treated and control groups.

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

Conclusion

The activation of procolipase to colipase and the concurrent generation of this compound represent a pivotal nexus in the regulation of dietary fat digestion and energy homeostasis. The intricate interplay between the enzymatic activation, the subsequent conformational changes, and the downstream signaling of this compound highlights a sophisticated physiological system for sensing and responding to fat intake. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation into this promising area of research with the potential to yield novel therapeutic interventions for metabolic diseases.

References

- 1. This compound--a peptide regulating fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of pancreatic procolipase and colipase on pancreatic lipase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The F1-ATPase beta-subunit is the putative this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical properties of pancreatic colipase from the common stingray Dasyatis pastinaca - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence for a pancreatic pro-colipase and its activation by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trypsin activation of porcine procolipase. Kinetics of activation and effects on lipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interfacial activation of the lipase-procolipase complex by mixed micelles revealed by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystallographic study of the structure of colipase and of the interaction with pancreatic lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Recent findings on pancreatic lipase and colipase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound and its target mechanisms during regulation of fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Enterostatin in the Regulation of Fat Intake: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterostatin, a pentapeptide derived from the N-terminus of procolipase, has emerged as a significant endogenous regulator of fat intake. Released in the gastrointestinal tract in response to dietary fat, it exerts its effects through a complex interplay of peripheral and central mechanisms, involving the gut-brain axis, specific receptor interactions, and modulation of key neuropeptidergic pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its molecular targets, signaling cascades, and the experimental evidence that underpins this knowledge. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of obesity, metabolic disorders, and drug development.

Introduction

The rising prevalence of obesity and related metabolic diseases necessitates a deeper understanding of the physiological mechanisms governing food intake and energy balance. Dietary fat is a major contributor to energy intake, and its consumption is tightly regulated by a sophisticated network of signals originating from the gastrointestinal tract and communicating with the central nervous system. This compound, a pentapeptide with the sequence Ala-Pro-Gly-Pro-Arg (in humans), is a key player in this regulatory system, selectively reducing the intake of dietary fat.[1] It is generated from the cleavage of procolipase, a cofactor for pancreatic lipase (B570770) essential for fat digestion.[2] This guide will delve into the intricate mechanisms by which this compound achieves its anorexigenic effects on fat consumption.

Core Mechanism of Action

This compound's regulation of fat intake is multifaceted, involving both peripheral and central pathways. The initial signal is generated in the gut, and this information is relayed to the brain, where it modulates the activity of neuronal circuits controlling appetite and satiety.

Peripheral Signaling: The Gut-Brain Axis

The primary peripheral action of this compound is mediated through the vagus nerve, a critical communication pathway between the gut and the brain.[2][3]

-

Vagal Afferent Activation: this compound, present in the gut lumen and circulation after a fatty meal, is believed to interact with receptors on vagal afferent neurons.[2][4] This interaction generates a signal that travels to the nucleus of the solitary tract (NTS) in the brainstem, a key relay center for visceral sensory information.[4]

-

Role of CCK-A Receptors: The action of this compound appears to be dependent on the presence of cholecystokinin (B1591339) A (CCK-A) receptors.[1] Studies in rats lacking these receptors have shown them to be unresponsive to this compound, suggesting a permissive or synergistic role for CCK signaling in the this compound pathway.[1]

Central Signaling: A Network of Neurotransmitters

Upon reaching the central nervous system, the signal initiated by this compound influences several key neurotransmitter systems involved in appetite regulation.

-

Receptor Interactions:

-

F1-ATPase β-subunit: The β-subunit of F1-ATPase has been identified as a putative receptor for this compound.[5][6] This interaction is thought to be a key component of its signaling mechanism.

-

μ-Opioid Pathway: this compound may also act by inhibiting a μ-opioid-mediated pathway.[7][8] This is supported by binding studies and the observation that β-casomorphin, an opioid peptide that stimulates fat intake, acts as a competitive antagonist to this compound.[7][8]

-

-

Downstream Neuropeptide Modulation:

-

Melanocortin System: this compound's inhibitory effect on fat intake is modulated by the central melanocortin system.[9] It has been shown to induce the activation of α-melanocyte-stimulating hormone (α-MSH) neurons in the arcuate nucleus of the hypothalamus.[9] α-MSH is a potent anorexigenic peptide. Concurrently, this compound reduces the expression of Agouti-related peptide (AgRP), an orexigenic neuropeptide that antagonizes α-MSH at the melanocortin 4 receptor (MC4R).[9][10] This dual action shifts the balance towards a reduction in food intake.

-

Serotonergic and Opioidergic Pathways: The central responses to this compound also involve serotonergic and opioidergic components, further highlighting the complexity of its action within the brain.[1][2]

-

Quantitative Data

The following table summarizes the key quantitative data from various studies on this compound's mechanism of action.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Kd) | |||

| This compound to F1-ATPase β-subunit | 150 nM | Rat | [5] |

| This compound to crude brain membranes (High affinity site) | 0.5 nM | Rat | [11] |

| This compound to crude brain membranes (Low affinity site) | 170 nM | Rat | [11] |

| Inhibitory Concentration (IC50) | |||

| β-casomorphin displacement of 3H-enterostatin binding to brain membranes | 10 µM | Rat | [12] |

| Effective Dose for Fat Intake Inhibition | |||

| Intravenous injection | 38 nmol | Rat | [11][12] |

| Near-celiac arterial injection | 0.05-13.5 nmol | Rat | [4] |

| Intracerebroventricular injection | 200 ng | Rat | [13] |

| Effect on Insulin (B600854) Secretion | |||

| Inhibition of glucose-stimulated insulin secretion | 55.3% at 1.6 x 10-4 M | Isolated rat islets | [13] |

Experimental Protocols

This section outlines the general methodologies used in key experiments to elucidate the mechanism of action of this compound. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

In Vivo Food Intake Studies

-

Objective: To determine the effect of this compound administration on food intake, particularly fat consumption.

-

Methodology:

-

Animal Model: Typically, male Sprague-Dawley rats are used, often adapted to a high-fat diet to enhance the effect of this compound.[4]

-

Administration: this compound is administered via various routes, including intravenous (i.v.), intraperitoneal (i.p.), intracerebroventricular (i.c.v.), or intra-arterial injection.[4][11][14]

-

Feeding Paradigm: Animals are often fasted overnight to ensure robust food intake. They are then presented with a choice of high-fat and low-fat diets, and the consumption of each is measured at specific time points.[12]

-

Data Analysis: Food intake is typically expressed as grams consumed or as a percentage of the control (vehicle-injected) group. Statistical analysis is performed to determine the significance of the observed effects.[12]

-

In Vitro Receptor Binding Assays

-

Objective: To identify and characterize the binding of this compound to its putative receptors.

-

Methodology:

-

Preparation of Membranes/Proteins: Crude brain membranes or purified proteins (e.g., F1-ATPase β-subunit) are prepared.[5][11]

-

Radioligand Binding: A radiolabeled form of this compound (e.g., 3H-enterostatin) is incubated with the membrane or protein preparation.[11]

-

Competition Assay: To determine binding affinity and specificity, competition experiments are performed by co-incubating the radioligand and the membranes/protein with increasing concentrations of unlabeled this compound or other potential ligands (e.g., β-casomorphin).[12]

-

Separation and Quantification: Bound and free radioligand are separated (e.g., by filtration), and the amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: Binding parameters such as the dissociation constant (Kd) and the inhibitory concentration (IC50) are calculated.[11][12]

-

Measurement of Neuropeptide Expression

-

Objective: To assess the effect of this compound on the expression of anorexigenic and orexigenic neuropeptides in the brain.

-

Methodology:

-

Animal Treatment: Animals are treated with this compound or vehicle.

-

Tissue Collection: Brain regions of interest (e.g., hypothalamus, amygdala) are dissected.[9]

-

RNA/Protein Extraction: RNA or protein is extracted from the tissue samples.

-

Quantification:

-

Real-time PCR: To measure mRNA levels of target neuropeptides (e.g., AgRP, POMC).[9]

-

Immunohistochemistry/Immunofluorescence: To visualize and quantify the number of neurons expressing specific neuropeptides and to assess neuronal activation (e.g., c-fos expression).[9]

-

Western Blotting: To measure the protein levels of target neuropeptides.

-

-

Data Analysis: Changes in gene or protein expression are compared between this compound-treated and control groups.

-

Assessment of Vagal Afferent Signaling

-

Objective: To investigate the role of the vagus nerve in mediating the effects of this compound.

-

Methodology:

-

Vagotomy: In some studies, a surgical vagotomy is performed to determine if the effects of this compound are dependent on an intact vagus nerve.[4]

-

Capsaicin Treatment: Capsaicin can be used to selectively destroy vagal sensory neurons to assess their involvement.[4]

-

Electrophysiology: Direct recording of the electrical activity of vagal afferent fibers in response to this compound administration can provide direct evidence of their activation.

-

c-Fos Immunohistochemistry: Measurement of c-fos expression in the NTS can be used as a marker of neuronal activation in response to vagal afferent stimulation.[4]

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: this compound signaling pathway from the gut to the brain.

Experimental Workflow

Caption: General experimental workflow for studying this compound's effects.

Conclusion and Future Directions

This compound plays a crucial role in the selective regulation of fat intake through a sophisticated and integrated network of peripheral and central signaling pathways. Its actions via the gut-brain axis, its interaction with the F1-ATPase β-subunit and the μ-opioid pathway, and its modulation of the melanocortin system underscore its importance as a potential therapeutic target for the management of obesity and related metabolic disorders.

Future research should focus on further elucidating the precise molecular interactions of this compound with its receptors and the downstream intracellular signaling cascades. A more detailed understanding of the interplay between this compound and other gut hormones in the regulation of fat intake is also warranted. Furthermore, the development of stable and potent this compound analogs could pave the way for novel pharmacological interventions to combat the overconsumption of dietary fat. The comprehensive data and methodologies presented in this guide provide a solid foundation for these future endeavors.

References

- 1. Inhibition of insulin release by intraduodenally infused this compound-VPDPR in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of this compound intake on food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound--a peptide regulating fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound suppresses food intake in rats after near-celiac and intracarotid arterial injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The F1-ATPase beta-subunit is the putative this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of insulin release by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of this compound intake on food intake and energy expenditure | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 8. This compound and its target mechanisms during regulation of fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibition of dietary fat intake is modulated through the melanocortin system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. This compound: a gut-brain peptide regulating fat intake in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. This compound--its ability to inhibit insulin secretion and to decrease high-fat food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound suppresses food intake following injection into the third ventricle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Peripheral vs. Central Effects of Enterostatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterostatin, a pentapeptide derived from the N-terminus of procolipase, has emerged as a significant regulator of fat intake. Its ability to selectively reduce the consumption of dietary fat, demonstrated in numerous animal models, has positioned it as a peptide of interest in the study of appetite regulation and the development of anti-obesity therapeutics. This compound exerts its effects through both peripheral and central mechanisms, engaging a complex network of signaling pathways that bridge the gastrointestinal tract and the brain. This technical guide provides an in-depth exploration of the distinct and overlapping effects of peripheral and central this compound, with a focus on quantitative data, experimental methodologies, and the intricate signaling cascades involved.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of peripheral and central administration of this compound on food intake, gastric emptying, and energy expenditure in rodents.

Table 1: Effects of Peripheral this compound Administration on Food Intake in Rats

| Administration Route | Dose | Animal Model | Diet | Effect on High-Fat Diet Intake | Effect on Low-Fat Diet Intake | Citation |

| Intraperitoneal (IP) | 120 nmol | Sprague-Dawley | High-Fat | Suppression | No effect | [1] |

| Intravenous (IV) | 38 nmol | Sprague-Dawley | High-Fat | Significant inhibition | Not specified | [2] |

| Intravenous (IV) | 76 nmol | Sprague-Dawley | High-Fat | Inhibitory effect lost | Not specified | [2] |

| Near-celiac artery | 0.05-13.5 nmol | Sprague-Dawley | High-Fat | Immediate, dose-dependent inhibition | Not specified | [3] |

| Intraduodenal infusion | 5.65 and 11.3 nmol/kg/min | Sprague-Dawley | High-Fat | Significant reduction | No inhibitory effect | [4] |

Table 2: Effects of Central this compound Administration on Food Intake in Rats

| Administration Route | Dose | Animal Model | Diet | Effect on High-Fat Diet Intake | Effect on Low-Fat Diet Intake | Citation |

| Intracerebroventricular (ICV) | 1 nmol | Osborne-Mendel & Sprague-Dawley | High-Fat | Reduced intake | Not specified | [1] |

| Intracerebroventricular (ICV) | 200 ng (VPDPR) | Sprague-Dawley | High-Fat (17.8% by weight) / Low-Fat (5.2% by weight) choice | 45% decrease (p < 0.005) | Unaffected | [5] |

| Intracerebroventricular (ICV) | 0.5 µg/h (chronic infusion for 9 days) | Sprague-Dawley | High-Fat / Low-Fat choice | Reduced intake (maximum depression at day 4) | No compensatory increase | [6] |

| Intracerebroventricular (ICV) | 1 nmol | Sprague-Dawley | High-Fat (56% energy) | Suppressed consumption | Not specified | [7] |

| Third Ventricle | Low doses | Not specified | Not specified | Reduced food intake | Not specified | [8] |

| Third Ventricle | High doses | Not specified | Not specified | Ineffective | Not specified | [8] |

Table 3: Effects of this compound on Gastric Emptying and Energy Expenditure in Rats

| Administration | Dose | Animal Model | Parameter | Effect | Citation |

| Peripheral | |||||

| Intraperitoneal (IP) | 120 nmol | Sprague-Dawley | Gastric Emptying | Failed to inhibit | [1] |

| Intraperitoneal (IP) | 100 nmol | Sprague-Dawley | Respiratory Quotient (RQ) | Reduced (Saline: 0.81 ± 0.02 vs. This compound: 0.76 ± 0.01) | [9] |

| Intraperitoneal (IP) | 100 nmol | Sprague-Dawley | Energy Expenditure | Increased by 44% | [9] |

| Central | |||||

| Intracerebroventricular (ICV) | 1 nmol | S5B/Pl & Sprague-Dawley | Gastric Emptying | Decreased | [1] |

| Intracerebroventricular (ICV) | 1 nmol | Osborne-Mendel | Gastric Emptying | No effect | [1] |

| Intracerebroventricular (ICV) | 1 nmol | Sprague-Dawley | Energy Expenditure | Increased | [9] |

| Intracerebroventricular (ICV) | 1 nmol | Sprague-Dawley | Respiratory Quotient (RQ) | No effect | [9] |

Experimental Protocols

Intracerebroventricular (ICV) Cannulation and Injection in Rats

Objective: To deliver this compound directly into the central nervous system to study its central effects on food intake and other physiological parameters.

Materials:

-

Stereotaxic apparatus

-

Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

-

Guide cannula (23-gauge, 10 mm length) and dummy cannula

-

Dental cement and anchor screws

-

Microsyringe pump and injection cannula

-

This compound solution in sterile artificial cerebrospinal fluid (aCSF)

Procedure:

-

Anesthesia and Stereotaxic Mounting: Anesthetize the rat and place it in a stereotaxic frame, ensuring the head is level.[10]

-

Surgical Preparation: Shave the scalp, sterilize the surgical area, and apply ophthalmic ointment to the eyes.[10]

-

Incision and Bregma Identification: Make a midline incision to expose the skull and identify the bregma.[10]

-

Drilling: Drill a small burr hole over the target injection site. For the lateral ventricle in rats, typical coordinates are approximately -0.8 mm posterior to bregma and ±1.5 mm lateral to the midline.[10]

-

Cannula Implantation: Slowly lower the guide cannula to the desired depth (typically -3.5 to -4.0 mm ventral from the skull surface).[10]

-

Securing the Cannula: Secure the guide cannula to the skull using anchor screws and dental cement.[10]

-

Suturing and Recovery: Suture the scalp around the implant. Administer analgesics and allow a recovery period of at least 7 days.[10]

-

ICV Injection: For injection, remove the dummy cannula and insert the injection cannula connected to a microsyringe pump. Infuse the this compound solution at a slow rate (e.g., 0.5-1.0 µL/min) to a total volume of 1-5 µL. Leave the injector in place for an additional minute to prevent backflow.[10][11]

Intraperitoneal (IP) Injection and Feeding Studies in Rats

Objective: To administer this compound peripherally and assess its effects on food intake.

Materials:

-

Sterile syringes (1-5 ml) and needles (23-25 gauge)

-

This compound solution in sterile saline

-

Animal scale

-

Food hoppers and metabolic cages for accurate food intake measurement

-

High-fat and low-fat diets

Procedure:

-

Animal Acclimation: Acclimate rats to the experimental conditions, including handling and the specific diet(s) to be used.

-

Diet Composition: A typical high-fat diet for rodent studies may contain 40-60% of calories from fat (e.g., lard and soybean oil), while a low-fat diet would have around 10% of calories from fat.[12][13][14]

-

Fasting: Food deprive the animals for a set period (e.g., 18 hours) before the injection to ensure a robust feeding response.[5]

-

Injection:

-

Restrain the rat securely. The 2-person technique is often preferred.[15][16]

-

Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[17]

-

Insert the needle at a 30-40° angle with the bevel facing up.[15]

-

Aspirate to ensure no body fluids are drawn, indicating correct placement in the peritoneal cavity.[17]

-

Inject the this compound solution. The maximum recommended volume is typically 10 ml/kg.[16]

-

-

Food Presentation and Measurement: Immediately after injection, present the pre-weighed food hoppers containing the high-fat and/or low-fat diets. Measure food intake at regular intervals (e.g., 30 min, 1h, 2h, 4h, 24h) by weighing the remaining food and accounting for spillage.

Measurement of Gastric Emptying in Rats

Objective: To determine the effect of this compound on the rate at which a meal empties from the stomach.

Method 1: Phenol (B47542) Red Recovery

-

Administer a test meal containing a non-absorbable marker (e.g., phenol red) via gavage.

-

At a predetermined time after gavage, euthanize the animal.

-

Clamp the pylorus and esophagus, and surgically remove the stomach.

-

Homogenize the stomach contents and measure the concentration of phenol red spectrophotometrically.

-

The amount of marker recovered is inversely proportional to the rate of gastric emptying.

Method 2: [13C]-Octanoic Acid Breath Test (Non-invasive)

-

Incorporate [13C]-octanoic acid into a liquid test meal.

-

After administration of the meal, place the rat in a metabolic chamber with a continuous flow of fresh air.[18]

-

Collect expired air samples at regular intervals and analyze the 13CO2/12CO2 ratio using a mass spectrometer.

-

The rate of 13CO2 appearance in the breath is proportional to the rate of gastric emptying of the liquid meal.[18]

Method 3: Acetaminophen (B1664979) Absorption

-

Administer a liquid meal containing acetaminophen via gavage.[9]

-

Collect blood samples at various time points after administration.

-

Measure the plasma concentration of acetaminophen. The rate of appearance of acetaminophen in the blood reflects the rate of gastric emptying.[9][19]

Fos Immunohistochemistry in Rat Brain

Objective: To identify neurons activated by this compound administration by detecting the protein product of the immediate-early gene c-fos.

Procedure:

-

Administer this compound (peripherally or centrally) to the rats.

-

After a set time (e.g., 90-120 minutes), deeply anesthetize the animals and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the brain and post-fix it in the same fixative, then transfer to a sucrose (B13894) solution for cryoprotection.

-

Section the brain on a cryostat or vibratome.

-

Perform immunohistochemistry on the brain sections using a primary antibody against Fos protein and a suitable secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase or a fluorescent tag).

-

Visualize the labeled neurons under a microscope and quantify the number of Fos-positive cells in specific brain regions of interest (e.g., nucleus of the solitary tract, paraventricular nucleus, arcuate nucleus, amygdala).

Signaling Pathways

Peripheral this compound Signaling

The peripheral effects of this compound are primarily initiated in the gastrointestinal tract and relayed to the brain via the vagus nerve.

Caption: Peripheral this compound signaling pathway.

Peripheral this compound, released in the gut in response to a high-fat meal, is thought to activate vagal afferent neurons. This activation is dependent on the presence of cholecystokinin (B1591339) A (CCK-A) receptors, although this compound itself does not bind to them.[20] The signal is transmitted via the vagus nerve to the nucleus of the solitary tract (NTS) in the brainstem, which then projects to hypothalamic nuclei to mediate the reduction in fat intake.

Central this compound Signaling

Centrally, this compound acts on several key brain regions, including the amygdala and hypothalamus, to modulate food intake through various interconnected pathways.

Caption: Central this compound signaling pathways.

Central administration of this compound, particularly into the amygdala, activates a cascade of events in the hypothalamus.[21] This includes the activation of pro-opiomelanocortin (POMC) neurons and the inhibition of Agouti-related peptide (AgRP)/neuropeptide Y (NPY) neurons in the arcuate nucleus. The subsequent release of α-melanocyte-stimulating hormone (α-MSH) from POMC neurons acts on melanocortin 4 receptors (MC4R) in the paraventricular nucleus (PVN) to reduce fat intake.[10][22] This effect is also modulated by the serotonergic system, specifically via 5-HT1B receptors in the PVN.[23] Furthermore, this compound's effects are intertwined with the endogenous opioid system, where it appears to inhibit the pro-phagic actions of kappa-opioid receptor agonists.[7][24]

Experimental Workflow for Investigating Peripheral vs. Central Effects

Caption: Experimental workflow for comparing peripheral and central this compound effects.

Conclusion

This compound's regulation of fat intake is a multifaceted process involving distinct yet interconnected peripheral and central pathways. Peripherally, it acts as a gut-derived signal that communicates with the brain via the vagus nerve in a CCK-A receptor-dependent manner. Centrally, it directly modulates key appetite-regulating nuclei in the amygdala and hypothalamus, influencing the melanocortin, serotonergic, and opioid systems. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further elucidate the intricate mechanisms of this compound action. A comprehensive understanding of these dual effects is crucial for the potential development of this compound-based therapeutic strategies to combat obesity and related metabolic disorders. Future research should focus on the translation of these findings to human physiology and the exploration of the therapeutic window and potential side effects of modulating the this compound system.

References

- 1. The F1-ATPase beta-subunit is the putative this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. researchgate.net [researchgate.net]

- 4. Role of intraduodenally administered this compound in rats: inhibition of food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pancreatic procolipase propeptide, this compound, specifically inhibits fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: a gut-brain peptide regulating fat intake in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparisons of diets used in animal models of high fat feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Different metabolic responses to central and peripheral injection of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. animalcare.ubc.ca [animalcare.ubc.ca]

- 16. animalcare.ubc.ca [animalcare.ubc.ca]

- 17. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]

- 18. profiles.wustl.edu [profiles.wustl.edu]

- 19. Regulation of gastric emptying rate and its role in nutrient-induced GLP-1 secretion in rats after vertical sleeve gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nutritional stimulation of cholecystokinin receptors inhibits inflammation via the vagus nerve - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.physiology.org [journals.physiology.org]

- 22. The effects of this compound intake on food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. κ-Opioid Signaling in the Lateral Hypothalamic Area Modulates Nicotine-Induced Negative Energy Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanisms of action of CCK to activate central vagal afferent terminals - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Web of Enterostatin Signaling in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterostatin, a pentapeptide derived from the proenzyme procolipase, has emerged as a significant regulator of food intake, particularly exerting a selective inhibition on fat consumption. Its influence extends from the gastrointestinal tract to the central nervous system, where it orchestrates a complex network of signaling pathways to modulate appetite and energy homeostasis. This technical guide provides an in-depth exploration of the core this compound signaling pathways within the brain, presenting quantitative data, detailed experimental methodologies, and visual diagrams of the molecular interactions. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, metabolism, and drug development, offering a foundational understanding of this compound's mechanism of action and its potential as a therapeutic target.

Core Signaling Pathways of this compound in the Brain

This compound's effects in the brain are not mediated by a single, linear pathway but rather through a convergence of interactions with several key neurochemical systems. The primary pathways identified include the melanocortin system, the opioid and serotonergic systems, and a unique interaction with the F1-ATPase β-subunit, a putative receptor. Peripheral signals are relayed to the central nervous system via the vagus nerve.

Interaction with the Melanocortin System

A substantial body of evidence points to the critical role of the melanocortin system in mediating this compound's anorectic effects on fat intake.[1][2] this compound's influence on this pathway is characterized by:

-

Suppression of Agouti-Related Protein (AgRP): this compound has been shown to reduce the expression of AgRP in the hypothalamus and amygdala.[1][2] AgRP is an orexigenic peptide that acts as an inverse agonist at the melanocortin 4 receptor (MC4R). By suppressing AgRP, this compound effectively disinhibits the MC4R pathway.

-

Activation of α-Melanocyte-Stimulating Hormone (α-MSH) Neurons: Injections of this compound into the amygdala lead to the activation of α-MSH neurons in the arcuate nucleus of the hypothalamus, as indicated by increased c-Fos expression.[1][2] α-MSH is an agonist for MC4R, and its activation promotes satiety.

-

Dependence on MC4R: The inhibitory effect of this compound on fat intake is absent in MC4R knockout mice, demonstrating the necessity of this receptor for this compound's action.[1][2] Furthermore, the administration of an MC3/MC4 receptor antagonist, SHU9119, blocks the feeding-inhibitory response to this compound.[1]

Modulation of the Opioid System

This compound's regulation of fat intake is also linked to its interaction with the endogenous opioid system, which is known to play a role in the rewarding aspects of food consumption.[3] The primary mechanism appears to be an inhibition of the µ-opioid-mediated pathway.[3][4] This suggests that this compound may reduce the hedonic drive for fat consumption by counteracting the pleasurable effects mediated by opioids.

Involvement of the Serotonergic System

The central anorectic effects of this compound are partially mediated through the serotonergic system.[5] Specifically, the 5-HT1B receptor subtype has been identified as a key player.[6] A neuronal pathway from the amygdala to the paraventricular nucleus (PVN) of the hypothalamus appears to regulate the this compound response through the activation of 5-HT1B receptors in the PVN.[6] The administration of a 5-HT1B receptor antagonist attenuates the reduction in food intake induced by this compound.[6]

The F1-ATPase β-Subunit as a Putative Receptor

A novel and intriguing aspect of this compound signaling is the identification of the β-subunit of F1F0-ATPase as a putative this compound receptor.[3][7][8] This protein is present on both plasma and mitochondrial membranes in the rat liver and amygdala.[8] this compound binds to the isolated β-subunit but not to the assembled F1-ATPase complex.[8] This interaction is complex, as low concentrations of this compound promote the binding of the antagonist β-casomorphin1-7, while higher concentrations displace it.[8] This suggests that this compound and β-casomorphin1-7 bind to distinct sites on the protein.[8]

Vagal-Central Nervous System Communication

The peripheral effects of this compound are communicated to the brain via the afferent vagus nerve.[5][9] Intraperitoneal administration of this compound induces c-Fos expression in the nucleus tractus solitarius, parabrachial nucleus, paraventricular nucleus, and supraoptic nucleus; these responses are abolished by hepatic vagotomy.[9] This indicates that this compound, produced in the gut in response to fat ingestion, transmits a satiety signal to key appetite-regulating centers in the brain through this neural pathway.

Quantitative Data on this compound Interactions

The following tables summarize the available quantitative data on the binding affinities of this compound and related molecules in the brain.

| Ligand | Preparation | High-Affinity Kd | Low-Affinity Kd | Reference |

| 3H-Enterostatin (APGPR) | Crude brain membranes | 0.5 nM | 170 nM | [10] |

| 3H-Enterostatin (APGPR) | SK-N-MC cells | 0.5-1.5 nM | 15-30 nM | [11] |

| 125I-YGGAPGPR | SK-N-MC cells | - | Similar to low affinity of 3H-APGPR | [11] |

Table 1: Binding Affinities of this compound to Brain Membranes and Cells

| Ligand | Protein | Dissociation Constant (Kd) | Method | Reference |

| This compound | Immobilized F1-ATPase β-subunit | 150 nM | Surface Plasmon Resonance | [8] |

| Iodinated this compound | F1-ATPase | 1.7 x 10-7 M (170 nM) | Two-phase partition | [4] |

| Iodinated this compound (in presence of β-casomorphin) | F1-ATPase | 5.0 x 10-7 M (500 nM) | Two-phase partition | [4] |

Table 2: Binding Affinities of this compound to F1-ATPase

Detailed Experimental Protocols

The following sections provide generalized methodologies for key experiments cited in the study of this compound signaling. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Intracerebroventricular (ICV) Injection of this compound

This protocol is used to deliver this compound directly into the cerebral ventricles, allowing for the study of its central effects on feeding behavior.

Methodology:

-

Animal Preparation: Adult male rats are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine cocktail). The head is shaved and the animal is placed in a stereotaxic frame.

-

Cannula Implantation: A guide cannula is stereotaxically implanted to target a lateral cerebral ventricle. The cannula is secured to the skull with dental cement and jeweler's screws. A dummy cannula is inserted to maintain patency.

-

Recovery: Animals are allowed to recover for at least one week post-surgery.

-

Habituation: Prior to the experiment, animals are habituated to the injection procedure.

-

Injection: On the day of the experiment, the dummy cannula is removed and an injection cannula connected to a microsyringe is inserted. This compound (e.g., 200 ng in saline) or vehicle is infused over a period of one minute.[12]

-

Behavioral Testing: Immediately after the injection, animals are returned to their home cages with pre-weighed amounts of high-fat and low-fat food. Food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours).

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins, such as AgRP or the F1-ATPase β-subunit, in brain tissue.

Methodology:

-

Tissue Homogenization: Brain tissue from specific regions (e.g., hypothalamus, amygdala) is dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-AgRP or anti-F1-ATPase β-subunit) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry for c-Fos Expression

This method is used to identify neurons that have been activated by a specific stimulus, such as the administration of this compound, by detecting the expression of the immediate early gene product, c-Fos.

Methodology:

-

Animal Perfusion: Following experimental manipulation (e.g., intraperitoneal injection of this compound), animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.

-

Tissue Processing: The brains are removed, post-fixed in paraformaldehyde, and then cryoprotected in a sucrose (B13894) solution. The brains are then sectioned using a cryostat or vibratome.

-

Antigen Retrieval (if necessary): Sections may be treated to unmask the antigenic sites.

-

Blocking: Sections are incubated in a blocking solution containing normal serum and a detergent (e.g., Triton X-100) to block non-specific binding sites and permeabilize the tissue.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against c-Fos overnight at 4°C.

-

Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody.

-

Signal Amplification: The signal is amplified using an avidin-biotin-peroxidase complex (ABC) method.

-

Visualization: The peroxidase activity is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.

-

Mounting and Analysis: Sections are mounted on slides, dehydrated, and coverslipped. The number of c-Fos-positive cells in specific brain regions is counted under a microscope.

Conclusion

The signaling pathways of this compound in the brain are multifaceted and integrated with key neurochemical systems that govern appetite and energy balance. The convergence of its actions on the melanocortin, opioid, and serotonergic systems, coupled with its unique interaction with the F1-ATPase β-subunit, underscores the complexity of its regulatory role. The communication between the gut and the brain via the vagus nerve highlights the importance of peripheral signals in central appetite control. A thorough understanding of these pathways, supported by quantitative data and robust experimental methodologies, is crucial for elucidating the physiological significance of this compound and for the development of novel therapeutic strategies targeting obesity and metabolic disorders. This guide provides a comprehensive overview to aid researchers and drug development professionals in this endeavor.

References

- 1. This compound inhibition of dietary fat intake is modulated through the melanocortin system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibition of dietary fat intake is modulated through the melanocortin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and its target mechanisms during regulation of fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. This compound--a peptide regulating fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT1B receptors modulate the feeding inhibitory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. The F1-ATPase beta-subunit is the putative this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of feeding behavior, gastric emptying, and sympathetic nerve activity to interscapular brown adipose tissue by galanin and this compound: the involvement of vagal-central nervous system interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: a gut-brain peptide regulating fat intake in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding of this compound to the human neuroepithelioma cell line SK-N-MC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pancreatic procolipase propeptide, this compound, specifically inhibits fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Enterostatin in Satiety and Appetite Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterostatin, a pentapeptide derived from the proenzyme procolipase, has emerged as a significant regulator of appetite, with a particular specificity for fat intake. This technical guide provides a comprehensive overview of the current understanding of this compound's role in satiety and appetite control. It details the molecular mechanisms, signaling pathways, and physiological effects of this compound, supported by quantitative data from key preclinical and clinical studies. Detailed experimental protocols and visual representations of signaling cascades and experimental workflows are included to facilitate further research and drug development in the field of obesity and metabolic disorders.

Introduction